![molecular formula C16H8Cl2N2OS B2462354 3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile CAS No. 476278-29-2](/img/structure/B2462354.png)
3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile is a useful research compound. Its molecular formula is C16H8Cl2N2OS and its molecular weight is 347.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity
A study by Farag, Dawood, and Kandeel (1996) details the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a compound structurally related to the one . They explored various synthesis routes and reactions with different compounds, providing insights into its versatile applications in chemical synthesis (Farag, Dawood, & Kandeel, 1996).
Polymer Solar Cells
Xu, Zhang, Yu, Li, and Peng (2019) discussed the use of a molecule with a structure similar to 3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile in polymer solar cells. The molecule, with its electron-deficient unit, was shown to have good energy level matching with poly(3-hexylthiophene) and led to high-performance solar cells (Xu, Zhang, Yu, Li, & Peng, 2019).
Environmental Presence and Impact
Zhang, Ren, Li, Kunisue, Gao, and Kannan (2011) conducted a study on benzotriazoles and benzophenones, which are structurally related to the compound . They investigated their presence in the environment, particularly in sediment and sewage sludge, highlighting the environmental impact of such compounds (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).
Fluorescence and pH Sensing
Li, Feng, Niu, Zhang, Li, Kang, Xu, He, Hou, and Tang (2018) developed a benzothiazole-based aggregation-induced emission luminogen for detecting pH. The compound demonstrated reversible acid/base-switched emission transitions and was suitable for highly sensitive detection of pH fluctuations, similar to the properties of this compound (Li, Feng, Niu, Zhang, Li, Kang, Xu, He, Hou, & Tang, 2018).
Antimicrobial Activity
Abdel‐Aziz, Mekawey, and Dawood (2009) investigated the antimicrobial activity of compounds derived from 3-(benzothiazol-2-yl)-3-oxopropanenitrile, which shares a similar structure with the compound . Their research showed significant antimicrobial activity against various bacterial and fungal species (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Corrosion Inhibition
Salarvand, Amirnasr, Talebian, Raeissi, and Meghdadi (2017) studied the inhibition performance of benzothiazole derivatives, similar to the compound , for protecting mild steel in acidic environments. Their research highlighted the potential application in corrosion inhibition (Salarvand, Amirnasr, Talebian, Raeissi, & Meghdadi, 2017).
Propriétés
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(3,5-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-10-5-9(6-11(18)7-10)15(21)12(8-19)16-20-13-3-1-2-4-14(13)22-16/h1-7,21H/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEQLGSVYLVDKO-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC(=CC(=C3)Cl)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC(=CC(=C3)Cl)Cl)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
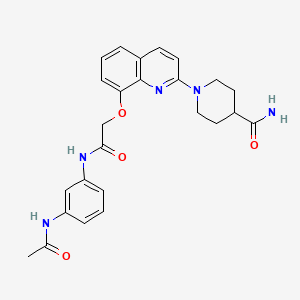


![6-[(carbamoylmethyl)sulfanyl]-5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462276.png)
![(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE](/img/structure/B2462277.png)
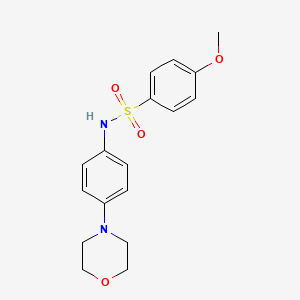
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2462283.png)
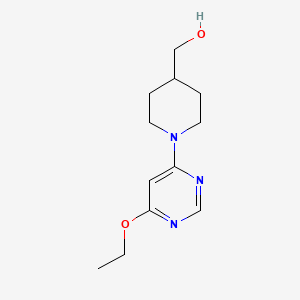
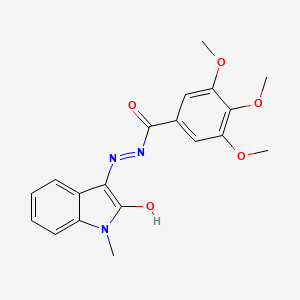

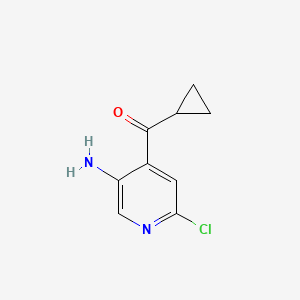
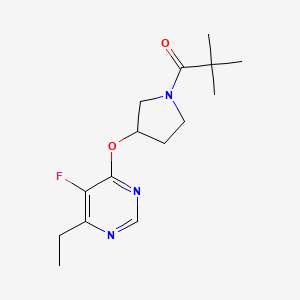

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone](/img/structure/B2462294.png)
